molecular formula C9H12N2O2 B012172 Methyl N-(4-amino-2-methylphenyl)carbamate CAS No. 104479-00-7

Methyl N-(4-amino-2-methylphenyl)carbamate

Cat. No.: B012172
CAS No.: 104479-00-7
M. Wt: 180.2 g/mol
InChI Key: NXGPKLMPJGLDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methylphenyl)carbamic acid methyl ester is an organic compound with the molecular formula C_10H_14N_2O_2 It is a derivative of carbamic acid and is characterized by the presence of an amino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methylphenyl)carbamic acid methyl ester can be synthesized through the reaction of 4-amino-2-methylphenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of N-(4-amino-2-methylphenyl)carbamic acid methyl ester may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

N-(4-amino-2-methylphenyl)carbamic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)carbamic acid methyl ester
  • N-(4-amino-2-ethylphenyl)carbamic acid methyl ester
  • N-(4-amino-2-methylphenyl)carbamic acid ethyl ester

Uniqueness

N-(4-amino-2-methylphenyl)carbamic acid methyl ester is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

104479-00-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl N-(4-amino-2-methylphenyl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

NXGPKLMPJGLDFB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)NC(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)OC

Synonyms

Carbamic acid, (4-amino-2-methylphenyl)-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.